QIC falls under the category of imidazole derivatives, which are known for their diverse biological activities. It is classified as an organic compound with both nitrogen and carbon atoms forming part of its structure, making it relevant in medicinal chemistry and organic synthesis.
The synthesis of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate typically involves several steps that integrate various chemical reactions. One prevalent method includes the condensation reaction between anthranilic acid, ethyl 2-chloroacetate, and 2-aminobenzamide in the presence of a base. This multi-step process can be summarized as follows:
A novel catalytic method has also been described that employs an inorganic-salt composite catalyst for synthesizing related imidazole derivatives, showcasing the versatility in synthetic approaches available for these compounds .
The molecular structure of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate features a quinazoline moiety linked to an imidazole ring. Key structural elements include:
The structural formula can be represented as follows:
Spectroscopic data reveal characteristic peaks corresponding to various functional groups within the molecule, confirming its identity through techniques like NMR and IR spectroscopy .
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate can participate in several chemical reactions, including:
These reactions are critical for modifying QIC to enhance its biological activity or alter its physical properties for specific applications .
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate possesses distinct physical and chemical properties:
These properties are essential for determining the compound's applicability in various scientific experiments .
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate has several notable applications:
Ongoing research aims to explore further applications and optimize the compound's efficacy in therapeutic contexts .
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS 1380300-57-1) exemplifies a purposeful molecular hybridization strategy combining two privileged heterocyclic scaffolds. The quinazoline moiety (benzene fused with pyrimidine) contributes planar aromaticity critical for DNA/protein intercalation and π-stacking interactions, while the imidazole ring provides hydrogen-bonding capability via its N3 nitrogen and metabolic stability. The ethyl ester linker (-C(O)OC₂H₅) at C4 of the imidazole ring serves dual roles: enhancing solubility through polarity modulation and acting as a synthetic handle for bioisosteric modifications (e.g., amidation or hydrolysis to carboxylic acids) [1] [3] [9].
Pharmacophore | Key Structural Features | Role in Hybrid Design |
---|---|---|
Quinazoline | Planar bicyclic system; Electron-deficient N1,C4 positions | DNA intercalation; Kinase binding (EGFR/VEGFR) |
Imidazole | Amphoteric ring; H-bond acceptor/donor sites | Metabolic stability; Metal coordination |
Ethyl Ester | Flexible -C(O)OC₂H₅ group; Polar carbonyl | Solubility enhancement; Prodrug potential |
This hybridization leverages the established bioactivity of both heterocycles: Quinazolines feature in FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) targeting EGFR, while imidazole derivatives like dacarbazine exhibit alkylating activity [2] [10]. The covalent linkage at N1 of imidazole and C4 of quinazoline creates a conjugated system evidenced by UV-Vis bathochromic shifts, facilitating charge transfer across the hybrid scaffold [9].
The structural duality of this hybrid enables potential polypharmacology by simultaneously engaging cancer-relevant targets. Quinazoline derivatives are documented inhibitors of tyrosine kinases (EGFR, VEGFR-2) and tubulin polymerization, whereas imidazole carboxylates disrupt DNA synthesis via dihydrofolate reductase (DHFR) inhibition or allosteric integrase modulation [2] [7] [9]. Computational target prediction analyses (SwissTargetPrediction) indicate high confidence binding to DYRK1A kinase and tubulin—proteins implicated in cell cycle dysregulation [7].
Target Protein | Biological Role | Reported Inhibitors (Examples) |
---|---|---|
Tubulin | Microtubule assembly | Quinazoline-chalcones (IC₅₀: 3.16 µM) |
EGFR/VEGFR-2 | Angiogenesis signaling | Gefitinib; Tucatinib |
DYRK1A | Cell cycle progression | Azaindole derivatives |
HIV-1 Integrase | Viral DNA integration | LEDGINs (Allosteric inhibitors) |
The hybrid’s binding mechanism involves synergistic interactions:
This multi-target engagement may overcome resistance mechanisms common in single-target agents, as demonstrated by the efficacy of hybrid inhibitors against gefitinib-resistant NSCLC lines [2] [10].
Computational approaches validate the structural viability and target affinity of Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate. Density Functional Theory (DFT) optimizations (B3LYP/6-31G* level) reveal a near-coplanar arrangement between quinazoline and imidazole rings (dihedral angle: 12.7°), facilitating π-conjugation across the hybrid. This planarity stabilizes the bioactive conformation, reducing entropic penalties upon target binding [6] [7]. Key physicochemical parameters were predicted:
Parameter | Predicted Value | Significance |
---|---|---|
TPSA | 69.9 Ų | Moderate membrane permeability |
LogP | 1.992 | Balanced lipophilicity |
H-bond acceptors | 6 | Target interaction capacity |
Rotatable bonds | 3 | Conformational flexibility |
Molecular docking against prioritized targets elucidates binding modes:
MD simulations (100 ns) confirm complex stability, with RMSD fluctuations <1.5 Å for tubulin-hybrid complexes, supporting sustained target engagement [6]. Machine learning models (QSAR) further indicate that electron-withdrawing substituents at quinazoline C6 enhance tubulin inhibition by lowering LUMO energy [6] [8].
Compound Name | CAS Number | Primary Target |
---|---|---|
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate | 1380300-57-1 | Tubulin/DYRK1A |
1,5-Diaryl-1H-imidazole-4-carboxylic acid | Not specified | HIV-1 Integrase |
Quinazoline-chalcone hybrids | Not specified | EGFR/VEGFR-2 |
Podophyllotoxin-naphthoquinone derivatives | Not specified | Tubulin polymerization |
The integration of computational and synthetic approaches thus provides a robust framework for optimizing this hybrid scaffold toward clinical candidates. Future work will explore in vivo validation of multi-target engagement and resistance profiling.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7